3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
Description
This compound features a quinolin-4(1H)-one core substituted with an ethyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole ring is further functionalized with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene), contributing to its aromatic and electronic properties.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-2-23-10-14(18(24)13-5-3-4-6-15(13)23)20-21-19(22-27-20)12-7-8-16-17(9-12)26-11-25-16/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRWUJBPWUWLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole intermediate with the quinoline derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline or oxadiazole rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substitution patterns, physicochemical properties, and reported activities:
Key Observations:
Core Structure Influence: Quinolin-4(1H)-one derivatives (e.g., target compound vs. 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one) exhibit variations in substituent positioning. The ethyl group in the target compound may confer greater metabolic stability compared to methyl analogs .
Oxadiazole Modifications :
- The 1,2,4-oxadiazole ring is a common pharmacophore. Substituents at position 5 (e.g., dibromo-bicyclic in vs. piperidine-cyclobutyl in ) dictate interactions with biological targets. The benzo[d][1,3]dioxol group enhances π-π stacking in hydrophobic pockets .
Biological Activity Trends: Cytotoxicity is prominent in oxadiazole-bicyclic hybrids (e.g., 16aj, IC₅₀ values in low µM range) , whereas pyrazole analogs prioritize antimicrobial effects . The target compound’s quinolinone-oxadiazole hybrid may bridge these activities.
Synthetic Accessibility :
- Claisen-Schmidt condensation (used for chalcone intermediates in ) and cyclocondensation (for oxadiazoles in ) are common synthetic routes. The target compound’s synthesis likely follows similar protocols, with purification via chromatography .
Biological Activity
The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key functional groups:
- Benzo[d][1,3]dioxole moiety : Known for its antioxidant and anti-inflammatory properties.
- Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
- Quinoline structure : Recognized for its antimalarial and antitumor effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The oxadiazole component may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The quinoline part can interact with neurotransmitter receptors, potentially influencing neural activity.
- Antioxidant Activity : The benzo[d][1,3]dioxole moiety contributes to the compound's ability to scavenge free radicals.
Biological Evaluations
Recent studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- IC50 values : The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer properties .
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy:
- Zone of Inhibition : It exhibited a notable zone of inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Case Studies
Several research studies have focused on the biological effects of similar compounds:
-
Study on Oxadiazole Derivatives :
A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1 in cancer therapy. One derivative showed an IC50 value of 1.8 nM, significantly outperforming other known inhibitors . -
Quinoline-Based Compounds :
Quinoline derivatives have been extensively studied for their antimalarial properties. A related study indicated that modifications on the quinoline structure could enhance bioactivity and selectivity towards malaria parasites .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
